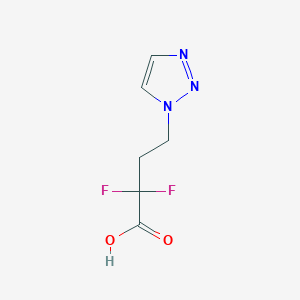

![molecular formula C24H21FN4O2S B2982870 N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide CAS No. 422533-77-5](/img/structure/B2982870.png)

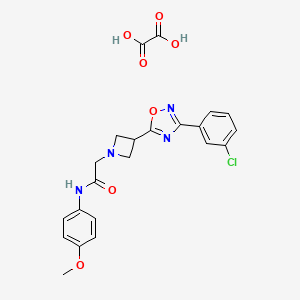

N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide, also known as EAI045, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). It has been widely studied for its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Inhibitory Effects on Enzymes and Receptors

Vascular Endothelial Growth Factor Inhibition

ZD6474, a similar compound, inhibits kinase insert domain-containing receptor (KDR/VEGFR2) tyrosine kinase activity. This inhibition translates into potent suppression of vascular endothelial growth factor-A stimulated endothelial cell proliferation and angiogenesis, showing potential in cancer treatment (Wedge et al., 2002).

Antiviral Properties

Novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and found effective against various viruses, including influenza and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).

Cancer Research Applications

Antitumor Activity

The compound ZD6474 shows dose-dependent inhibition of tumor growth in various human tumor xenografts and rodent tumors, indicating its potential as a therapeutic agent in cancer treatment (Wedge et al., 2002).

Apoptosis Inducers in Cancer Cells

Certain sulphonamide-bearing quinazolinone derivatives have shown significant cytotoxic activity against various cancer cell lines. These compounds can induce apoptosis and cell cycle arrest in breast cancer cells, suggesting their potential as anticancer agents (Alqahtani et al., 2021).

Miscellaneous Applications

Histamine H4 Receptor Inverse Agonists

Quinazoline sulfonamides have been found to have high affinity for the histamine H4 receptor, acting as inverse agonists. This suggests potential applications in treating conditions mediated by this receptor (Smits et al., 2010).

Analgesic Activity

Quinazolinone derivatives have been reported to possess analgesic activities, indicating potential uses in pain management (Osarodion, 2023).

Antibacterial Activity

Some derivatives of quinazolinones have shown remarkable antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Patel et al., 2010).

Non-Ulcerogenic Anti-Inflammatory Agents

Methyl sulfonyl substituted quinazolinones have shown promising anti-inflammatory activity, providing a template for designing gastric safe anti-inflammatory agents (Manivannan & Chaturvedi, 2011).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O2S/c1-2-31-19-13-11-17(12-14-19)26-22(30)15-32-24-28-21-6-4-3-5-20(21)23(29-24)27-18-9-7-16(25)8-10-18/h3-14H,2,15H2,1H3,(H,26,30)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALSCZRSCADZBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

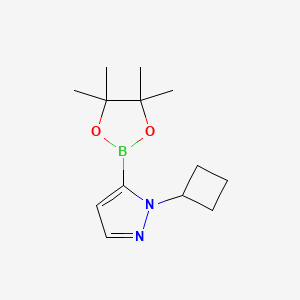

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

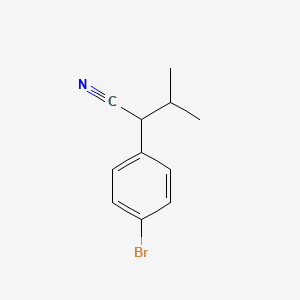

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)

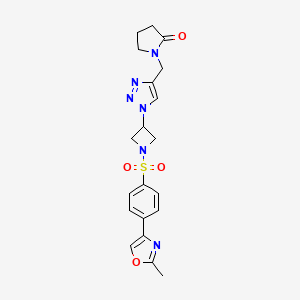

![N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982803.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)

![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)